CYP3A4 Time-Dependent Inhibition: 3-Fluoro vs. 2-Fluoro Regioisomer
In a time-dependent inhibition assay using recombinant human CYP3A4 with midazolam as the probe substrate (30-min preincubation with NADPH), the 3-fluoro regioisomer exhibited an IC₅₀ of 90 nM [1]. Under identical assay conditions, the 2-fluoro positional isomer (2-fluoro-N-[2-(3-pyridinyl)-3H-benzimidazol-5-yl]benzamide; CAS not specified) showed an IC₅₀ > 10,000 nM, representing a >110-fold loss of potency [2]. This demonstrates that meta-fluorination on the benzamide ring is critical for maintaining nanomolar CYP3A4 inactivation.
| Evidence Dimension | CYP3A4 time-dependent IC₅₀ (midazolam 1′-hydroxylation) |
|---|---|
| Target Compound Data | IC₅₀ = 90 nM |
| Comparator Or Baseline | 2-fluoro regioisomer: IC₅₀ > 10,000 nM |
| Quantified Difference | >110-fold lower potency for 2-fluoro isomer |
| Conditions | Recombinant human CYP3A4; 30-min preincubation with NADPH; midazolam substrate; LC-MS/MS detection |
Why This Matters
Procurement of the correct regioisomer is essential for ADME-Tox screening panels requiring a validated, nanomolar CYP3A4 inactivator; the 2-fluoro isomer is essentially inactive in this assay and cannot serve as a substitute.
- [1] BindingDB. BDBM50584760 (CHEMBL2068968). Affinity data: CYP3A4 IC₅₀ 90 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50584760 View Source
- [2] PubChem BioAssay. AID 1850603: CYP3A4 time-dependent inhibition assay (2-fluoro-N-[2-(3-pyridinyl)-3H-benzimidazol-5-yl]benzamide). IC₅₀ > 10,000 nM. https://pubchem.ncbi.nlm.nih.gov/bioassay/1850603 View Source
